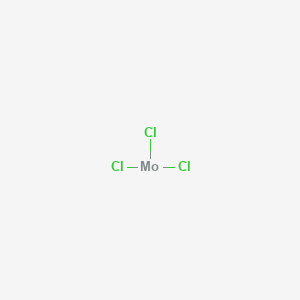

Molybdenum(III) chloride

Cl3Mo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl3Mo

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Development:

Molybdenum trichloride serves as a precursor for synthesizing diverse molybdenum-based catalysts used in various chemical reactions. These catalysts play a crucial role in:

- Hydrodesulfurization: Removing sulfur from petroleum fractions to meet environmental regulations

- Olefin metathesis: Rearranging carbon-carbon double bonds in organic molecules, creating valuable chemicals for polymers and pharmaceuticals

- Hydrogenation reactions: Adding hydrogen to unsaturated organic compounds, used in the production of fuels and fine chemicals

The versatility of MoCl₃ in catalyst design arises from its ability to bind to different ligands and adjust its oxidation state, tailoring its activity for specific reactions.

Material Science Research:

Molybdenum trichloride finds application in the synthesis of various materials with interesting properties:

- Molybdenum dichalcogenides: Layered materials like MoS₂ and MoSe₂ exhibiting potential in next-generation electronics due to their semiconducting and catalytic properties

- Molybdenum carbides: Hard and wear-resistant materials used in cutting tools and wear parts

- Molybdenum-based ceramics: Possessing high melting points and thermal conductivity, making them suitable for high-temperature applications

Molybdenum trichloride acts as a starting material for these materials, allowing researchers to control their composition and morphology for desired functionalities.

Understanding Molybdenum-Containing Enzymes:

Molybdenum trichloride serves as a model compound for studying the structure and function of molybdenum-containing enzymes, essential for various biological processes. By analyzing its interactions with different molecules, researchers can gain insights into the catalytic mechanisms of these enzymes, leading to advancements in:

Molybdenum(III) chloride is an inorganic compound with the chemical formula MoCl₃. It is characterized by its purple crystalline form and is known for its octahedral coordination geometry in its crystalline structure. Molybdenum(III) chloride exists in two polymorphic forms: alpha (α) and beta (β). The alpha form is similar to aluminum chloride, exhibiting cubic close packing, while the beta form features hexagonal close packing . This compound plays a significant role in various

Molybdenum trichloride is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. When working with MoCl₃, proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood are essential.

Data:

- LD50 (oral, rat): 2340 mg/kg

Molybdenum(III) chloride can be synthesized through several methods:

- Reduction of Molybdenum(V) Chloride: This method involves the reduction of molybdenum(V) chloride using hydrogen gas or tin(II) chloride as a reducing agent, yielding higher purity and yield of molybdenum(III) chloride .

- Chlorination of Molybdenum Metal: Molybdenum metal reacts with chlorine gas under controlled conditions to produce molybdenum chlorides, including molybdenum(III) chloride:

. - Solvent Extraction Techniques: Utilizing organic solvents for extraction can also facilitate the formation of ether complexes of molybdenum(III) chloride, which are important for various catalytic processes .

Molybdenum(III) chloride finds applications in several fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization reactions and cyclotrimerization of alkynes .

- Material Science: Used in the production of advanced materials and as a precursor for other molybdenum compounds.

- Chemical Research: It is utilized in laboratory settings for studying coordination chemistry and complex formation.

Interaction studies involving molybdenum(III) chloride focus on its reactivity with various ligands and substrates. For instance, it has been shown to interact with tetrahydrothiophene, leading to complex formation that enhances catalytic activity in organic reactions. Additionally, studies on its interaction with other transition metal chlorides reveal insights into the behavior of mixed metal systems and their potential applications in catalysis .

Molybdenum(III) chloride shares similarities with other molybdenum chlorides but exhibits unique properties due to its oxidation state and coordination environment. Below is a comparison with other related compounds:

| Compound | Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Molybdenum(II) Chloride | MoCl₂ | +2 | Less stable than Mo(III), often forms dimeric species |

| Molybdenum(IV) Chloride | MoCl₄ | +4 | Forms stable complexes; less common than Mo(III) |

| Molybdenum(V) Chloride | MoCl₅ | +5 | Highly reactive; used primarily as an oxidizing agent |

| Molybdenum(VI) Oxide | MoO₃ | +6 | Oxide form; used in catalysts and ceramics |

Molybdenum(III) chloride stands out due to its ability to form stable complexes and its role as a catalyst in various chemical transformations. Its unique properties make it valuable for research and industrial applications, distinguishing it from other oxidation states of molybdenum chlorides .

Molybdenum(III) chloride exists in two primary polymorphic forms: alpha (α) and beta (β). The α-MoCl₃ polymorph adopts a structure similar to aluminum chloride (AlCl₃), featuring octahedral coordination of molybdenum atoms with cubic close-packing in its crystalline lattice. In contrast, the β-form exhibits hexagonal close-packing. Understanding these structural variations is crucial as they directly influence the compound's physical and chemical properties.

Direct Synthesis from Elements and Chlorides

The most straightforward solid-state synthesis route involves the reduction of higher-valent molybdenum chlorides. Molybdenum(V) chloride can be reduced using hydrogen gas, though this method often yields products with variable purity. A more efficient approach employs anhydrous tin(II) chloride as the reducing agent, which produces significantly higher yields of phase-pure MoCl₃.

A precise stoichiometric method involves sealing molybdenum powder with molybdenum(V) chloride in a specific ratio (2.0:3.1) within a sealed ampule, followed by thermal treatment:

Mo + MoCl₅ → 2 MoCl₃This mixture is typically heated at 550°C for approximately 100 hours. After cooling to room temperature, excess MoCl₄/MoCl₅ is removed through a controlled chemical vapor transport (CVT) process at 300°C → 200°C for 5 hours. To ensure complete vapor phase condensation, both sides of the reaction vessel require careful temperature control while cooling.

Structural Characteristics of α-MoCl₃

The α-MoCl₃ polymorph possesses distinct structural features that differentiate it from other transition metal halides. X-ray diffraction studies reveal that the structure consists of two-dimensional layers with molybdenum atoms in octahedral coordination environments. The formation of Mo–Mo dimers significantly distorts the hexagonal arrangement of octahedra, altering the Mo–Cl distances and creating a less symmetrical structure compared to analogous compounds like CrCl₃.

These structural distortions result from the strong metal-metal interactions in α-MoCl₃, which are reported to break at temperatures above 585 K (312°C), leading to an almost undistorted hexagonal arrangement. This temperature-dependent structural behavior makes α-MoCl₃ particularly interesting for studying phase transitions in layered materials.

Table 1: Physical Properties of α-MoCl₃

| Property | Value | Reference |

|---|---|---|

| Space Group | C2/m (No. 12) | |

| Crystal System | Monoclinic | |

| Shear Modulus (G) | 1-6 GPa | |

| Bulk Modulus (K) | 4-12 GPa | |

| Elastic Anisotropy | 59.70 | |

| Poisson's Ratio | 0.28 |

Dimerization Phenomena in Room-Temperature Crystalline Forms

The α-polymorph of molybdenum(III) chloride adopts a distorted honeycomb lattice at room temperature due to the formation of aligned Mo–Mo dimers [3]. Each molybdenum atom coordinates with six chlorine ligands in an octahedral geometry, but the dimerization shortens the Mo–Mo distance to approximately 2.7 Å, creating a structural motif absent in isostructural chromium(III) chloride (CrCl~3~) [3]. This dimerization arises from direct metal-metal bonding, which redistributes electron density and suppresses magnetic interactions between Mo^3+^ ions. Infrared and Raman spectroscopy confirm the presence of dimer-specific vibrational modes at 153 cm^-1^, with polarization-dependent measurements revealing the aligned orientation of dimers in pure α-MoCl~3~ [3].

In solid solutions of MoCl~3~ and CrCl~3~, the dimer configuration depends on the Mo^3+^ concentration. For compositions with ≥70% Mo^3+^, dimers remain aligned, while below this threshold, dimers adopt random orientations, leading to a phase transition from monoclinic (C2/m) to trigonal (P3̄c1) symmetry [3]. X-ray diffraction (XRD) studies demonstrate that increasing Cr^3+^ content expands the lattice parameters linearly, introducing strain that disrupts long-range dimer order [3]. These findings highlight the delicate balance between electronic interactions and lattice geometry in stabilizing dimerized configurations.

High-Temperature Structural Reconfiguration Mechanisms

At temperatures exceeding 585 K, α-MoCl~3~ undergoes a reversible structural transition characterized by dimer dissociation and lattice symmetrization [3]. In situ high-temperature XRD reveals that the Mo–Mo bond length increases to 3.2 Å, eliminating the distortion in the honeycomb layers and adopting a structure akin to CrCl~3~ [3]. This reconfiguration is accompanied by a 4% contraction in the c-axis lattice parameter, reflecting enhanced interlayer coupling upon dimer breakup.

The thermal stability of dimers is further influenced by synthesis conditions. Chemical vapor transport (CVT) of MoCl~3~ at 600–550°C produces bulk crystals with persistent dimers, whereas rapid quenching from elevated temperatures traps metastable, dimer-free states [2] [3]. Decomposition studies show that MoCl~3~ disproportionates above 500°C into MoCl~4~ and MoCl~2~, though excess MoCl~5~ in sealed ampules stabilizes the tetrachloride phase (MoCl~4~) at lower temperatures [4]. These observations underscore the role of kinetic and thermodynamic factors in high-temperature phase behavior.

Interlayer van der Waals Interactions in 2D Layered Systems

Molybdenum(III) chloride crystallizes in layered structures where individual MoCl~3~ sheets are bound by weak van der Waals forces [2] [3]. This permits mechanical exfoliation into ultrathin nanosheets, as demonstrated by CVT-grown α-MoCl~3~ on silica substrates [2]. Atomic force microscopy (AFM) measurements show that nanosheet thickness correlates with deposition time, ranging from 3 nm (five layers) to 75 nm [2]. Raman spectroscopy of these nanosheets reveals a 5 cm^-1^ upshift in phonon modes compared to bulk crystals, attributed to reduced interlayer screening effects in thin specimens [2].

The interlayer spacing in α-MoCl~3~ (6.9 Å) exceeds that of CrCl~3~ (5.8 Å), reflecting weaker van der Waals interactions due to dimer-induced surface corrugation [3]. Density functional theory (DFT) calculations suggest that the energy required to cleave MoCl~3~ layers is 25% lower than for CrCl~3~, facilitating substrate-assisted growth of defect-free nanosheets [2]. These properties position MoCl~3~ as a model system for studying thickness-dependent phenomena in van der Waals materials.

Polymorphic Transformations Induced by Substrate Interactions

Substrate chemistry and morphology profoundly influence the polymorphism of molybdenum(III) chloride. Chemical vapor deposition (CVD) of MoCl~3~ on SiO~2~ substrates favors the α-phase, while growth on graphene promotes the β-phase due to epitaxial matching of hexagonal lattices [2]. The α-phase exhibits cubic close-packing with ABAB stacking, whereas the β-phase adopts hexagonal close-packing (ABCABC) [1] [2]. Substrate interactions also modulate nanosheet orientation: on amorphous substrates, α-MoCl~3~ grows with (001) planes parallel to the surface, whereas crystalline substrates induce tilted orientations to minimize interfacial strain [2].

Phase purity in substrate-grown MoCl~3~ depends on transport agent partial pressure. CVT using MoCl~5~ as a mineralizer suppresses β-phase nucleation by etching disordered domains during growth [3]. Cross-sectional transmission electron microscopy (TEM) of nanosheets confirms the absence of stacking faults in α-MoCl~3~, underscoring the role of substrate-mediated kinetics in stabilizing specific polymorphs [2]. These insights enable precise control over MoCl~3~ crystal structure for applications in nanoelectronics and catalysis.

UNII

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant